The asymmetric synthesis of 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid has been reported to involve nine steps with an overall yield of 16%. [] A key step involves the stereoselective [4+2] cycloaddition of a nitroalkene to trans-1-phenyl-2-(vinyloxy)cyclohexane, yielding enantiopure six-membered cyclic nitronates. [] These nitronates are then silylated and further functionalized. [] Stereoselective reduction of the 1,2-oxazine ring in an intermediate compound ultimately furnishes the pyrrolizidinone framework and the target compound. []
The primary mechanism of action of 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid is the inhibition of PDE4. [, , ] This compound binds to the catalytic site of PDE4, preventing the enzyme from hydrolyzing cAMP. [, ] The resultant increase in intracellular cAMP levels then affects downstream signaling pathways involved in regulating inflammation and immune response. [, ]
Studies on the structurally similar compound (R,R)-(+/-)-methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-pyrrolidinecarboxylate have provided further insight into the interaction with PDE4. [] This compound displays high-affinity binding to both the low- and high-affinity states of the PDE4B2B isoform, suggesting a dual inhibition mechanism. [] This dual inhibition is in contrast to rolipram, another PDE4 inhibitor, which primarily interacts with the high-affinity state. []
3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid is primarily explored for its potential in modulating cAMP levels through PDE4 inhibition. [, , ] This property suggests potential applications in research areas related to:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2